

# Technical Guide: Physical Properties of Boc-D-HoPro-OH

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## Compound of Interest

Compound Name: *Boc-D-HoPro-OH*

Cat. No.: *B558456*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-Butoxycarbonyl-D-hydroxyproline (**Boc-D-HoPro-OH**). This compound, a protected amino acid derivative, is a critical building block in peptide synthesis and the development of novel therapeutics. Understanding its physical characteristics is paramount for its effective application in research and drug development.

## Chemical Identity and Structure

**Boc-D-HoPro-OH** is a derivative of the amino acid D-hydroxyproline where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The "Ho" in the nomenclature signifies the hydroxyl group. The most common isomer utilized in synthesis is trans-4-hydroxy-D-proline.

- Systematic Name: (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Common Abbreviations: **Boc-D-HoPro-OH**, Boc-D-Hyp-OH, N-Boc-trans-4-hydroxy-D-proline
- CAS Number: 147266-92-0
- Molecular Formula:  $C_{10}H_{17}NO_5$
- Molecular Weight: 231.25 g/mol

## Tabulated Physical Properties

The following table summarizes the key physical properties of N-Boc-trans-4-hydroxy-D-proline.

Property	Value	Notes
Appearance	White to off-white solid/powder. [1]	
Melting Point	119-125 °C[2]	Ranges may vary slightly depending on purity and analytical method. Another source reports 122°C.[1]
Optical Rotation	$[\alpha]_D +70^\circ$	Measured at 20°C with a concentration (c) of 0.617 g/mL in methanol.[2] The positive sign indicates dextrorotatory behavior.
Solubility	Soluble in methanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]	Generally soluble in polar organic solvents.
Purity	$\geq 95\%$ (NMR)[1], 97% (Assay) [2]	Purity is typically assessed by NMR or TLC.

## Experimental Protocols

Detailed experimental procedures for determining the key physical properties are outlined below. These are generalized protocols that are standard in organic chemistry laboratories.

### Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This range provides an indication of purity.

#### Methodology:

- Sample Preparation: A small amount of the dry **Boc-D-HoPro-OH** powder is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.
- Procedure:
  - The capillary tube is placed in the heating block of the apparatus.
  - A rapid heating ramp (e.g., 10-20 °C/min) can be used to find an approximate melting range.
  - For an accurate measurement, a second sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased slowly (1-2 °C/min).
  - The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.<sup>[4]</sup>

## Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral centers in the molecule. This is a characteristic property of enantiomers.

#### Methodology:

- Sample Preparation: A solution of **Boc-D-HoPro-OH** is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask. The concentration is recorded.
- Instrumentation: A polarimeter is used for this measurement. The instrument is calibrated using a blank (the pure solvent).
- Procedure:

- The polarimeter sample cell (typically 1 decimeter in length) is filled with the prepared solution, ensuring no air bubbles are present in the light path.
- The cell is placed in the polarimeter.
- The observed rotation ( $\alpha$ ) is measured at a specific wavelength, usually the sodium D-line (589 nm), and at a controlled temperature (e.g., 20°C).
- The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$  where  $\alpha$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/mL.

## Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of the compound and identify the presence of impurities.

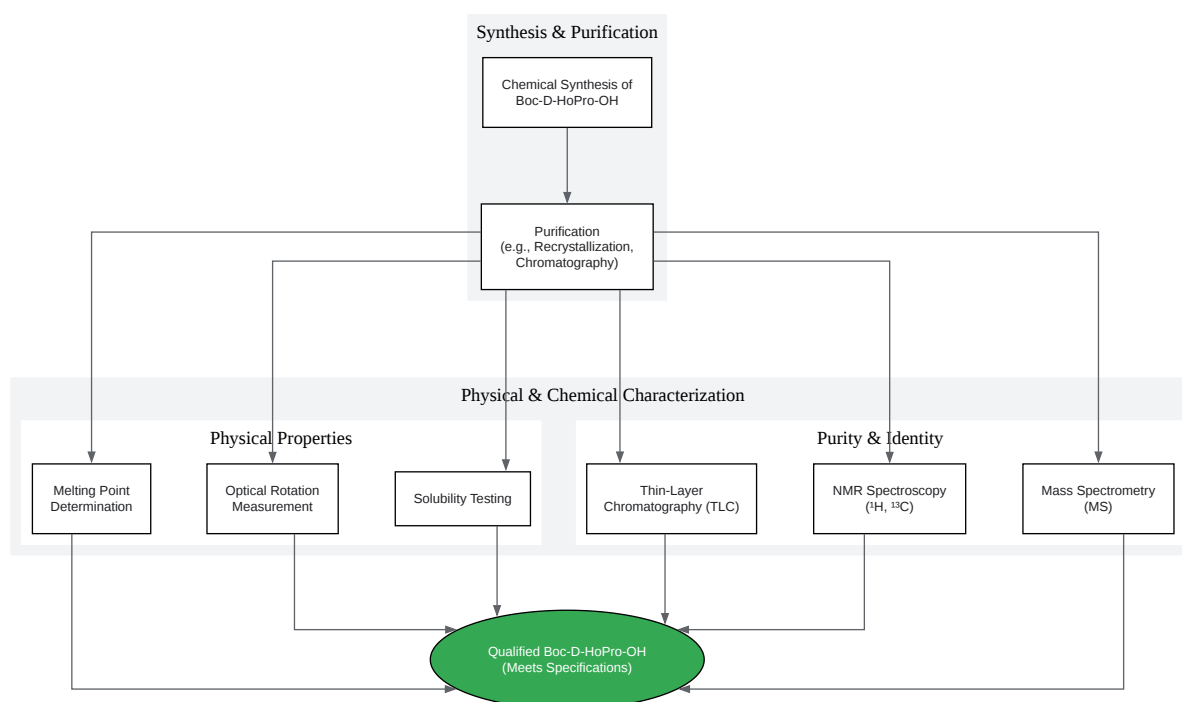
Methodology:

- Sample Preparation: A dilute solution of **Boc-D-HoPro-OH** is prepared in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
- TLC Plate and Mobile Phase: A silica gel-coated TLC plate is used as the stationary phase. A suitable mobile phase (eluent) is chosen, for example, a mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).
- Procedure:
  - A pencil line is lightly drawn about 1 cm from the bottom of the TLC plate.
  - A small spot of the sample solution is applied to the line using a capillary tube.
  - The plate is placed in a sealed chamber containing the mobile phase, ensuring the baseline is above the solvent level.
  - The solvent is allowed to ascend the plate by capillary action until it is about 1 cm from the top.

- The plate is removed, the solvent front is marked, and the plate is dried.
- The spots are visualized, typically using a ninhydrin solution spray followed by gentle heating, which reacts with any free amine impurities to produce colored spots. The Boc-protected compound itself may require a different stain or UV visualization if it is UV-active.
- The retention factor (Rf) is calculated for each spot:  $Rf = (\text{distance traveled by the spot}) / (\text{distance traveled by the solvent front})$ . A single spot indicates a high degree of purity.

## Visualized Workflow for Characterization

The following diagram illustrates the logical workflow for the physical and chemical characterization of a synthesized batch of **Boc-D-HoPro-OH**.



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Caption: Workflow for the synthesis and characterization of **Boc-D-HoPro-OH**.

## Applications in Research and Development

**Boc-D-HoPro-OH** is a valuable building block in several areas of research:

- **Peptide Synthesis:** It is incorporated into peptide sequences to introduce conformational constraints or to serve as a scaffold. The hydroxyl group can also be a site for further chemical modification.
- **Pharmaceutical Development:** This compound is used in the design and synthesis of peptidomimetics and other small molecule drugs, where the rigid pyrrolidine ring can help in optimizing binding to biological targets.
- **Biotechnology:** It can be used to modify proteins to enhance their stability or functionality.

This guide provides essential physical property data and standardized protocols for the characterization of **Boc-D-HoPro-OH**, supporting its effective use in scientific research and pharmaceutical development.

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